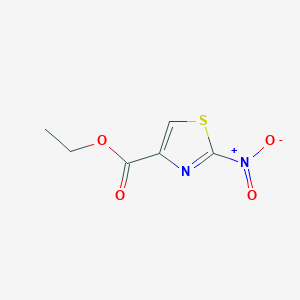

Ethyl 2-nitro-1,3-thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-nitrothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with a nitro group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-nitrothiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to yield the final product .

Industrial Production Methods: Industrial production of ethyl 2-nitrothiazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitrothiazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: Ethyl 2-aminothiazole-4-carboxylate.

Substitution: Various substituted thiazole derivatives.

Hydrolysis: 2-nitrothiazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-nitrothiazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives and their potential therapeutic applications.

Chemical Synthesis:

Mechanism of Action

The mechanism of action of ethyl 2-nitrothiazole-4-carboxylate is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 2-nitrothiazole-4-carboxylate can be compared with other thiazole derivatives such as:

Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

2-Nitrothiazole: Lacks the ethyl ester group, which affects its solubility and reactivity.

Thiazole-4-carboxylic acid: The absence of the nitro group and ester functionality results in different chemical properties and applications.

Biological Activity

Ethyl 2-nitro-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for microbial growth. For example, it binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis, thus demonstrating antimicrobial properties.

- Cell Signaling Modulation : It influences cellular processes by modulating key signaling pathways. Studies indicate that it can affect protein kinases involved in cell proliferation and apoptosis.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against cancer cell lines by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) suggests that specific substitutions on the thiazole ring enhance its anticancer activity .

Pharmacological Properties

This compound has shown a broad spectrum of pharmacological activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives of thiazole have been reported to possess potent activity against Bacillus subtilis and Aspergillus niger .

- Anticancer Activity : It has been evaluated for its potential as an anticancer agent. In vitro studies revealed that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anticonvulsant | Significant anticonvulsant action in animal models |

Case Study: Antimicrobial Evaluation

A study investigated the antimicrobial properties of this compound derivatives against several pathogens. The results indicated that compounds with nitro and amino substituents showed enhanced activity against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study: Anticancer Potential

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated that certain derivatives possessed IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent. This suggests that modifications to the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells .

Properties

CAS No. |

43028-99-5 |

|---|---|

Molecular Formula |

C6H6N2O4S |

Molecular Weight |

202.19 g/mol |

IUPAC Name |

ethyl 2-nitro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H6N2O4S/c1-2-12-5(9)4-3-13-6(7-4)8(10)11/h3H,2H2,1H3 |

InChI Key |

XYRZVSBBTNCTLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.